N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide
CAS No.: 897831-08-2
Cat. No.: VC7336337
Molecular Formula: C11H15NO6S3
Molecular Weight: 353.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897831-08-2 |
|---|---|
| Molecular Formula | C11H15NO6S3 |
| Molecular Weight | 353.42 |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-3-methylsulfonylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H15NO6S3/c1-19(13,14)10-3-2-4-11(7-10)21(17,18)12-9-5-6-20(15,16)8-9/h2-4,7,9,12H,5-6,8H2,1H3 |
| Standard InChI Key | PXUAGBBXOFUUMP-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCS(=O)(=O)C2 |
Introduction
Chemical Structure and Molecular Properties
The molecular structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide comprises three key components:
-
Benzenesulfonamide backbone: A benzene ring substituted with a sulfonamide group (–SO₂NH–) at the 1-position.
-
Methylsulfonyl substituent: A –SO₂CH₃ group at the 3-position of the benzene ring.
-
1,1-Dioxidotetrahydrothiophen-3-yl group: A five-membered saturated sulfur-containing ring (tetrahydrothiophene) oxidized to a sulfone (–SO₂–) at the 1-position, with the sulfonamide nitrogen bonded to the 3-position of this ring.
Table 1: Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₆S₃ |
| Molecular Weight | 366.43 g/mol |
| Key Functional Groups | Sulfonamide, sulfone, methylsulfonyl |
| Potential Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
The sulfone group in the tetrahydrothiophene ring enhances the compound’s polarity and potential for hydrogen bonding, which may influence its pharmacokinetic properties .
Synthesis and Reaction Pathways
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide likely involves a multi-step route, drawing parallels from established sulfonamide synthesis methodologies .
Preparation of 3-(Methylsulfonyl)benzenesulfonyl Chloride
The benzenesulfonamide precursor is synthesized via sulfonation of toluene derivatives. For example:
-
Sulfonation: Toluene is sulfonated at the 3-position using chlorosulfonic acid to yield 3-(methylsulfonyl)benzenesulfonic acid.
-
Chlorination: Treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the corresponding sulfonyl chloride .
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The tetrahydrothiophene amine precursor is prepared through:
-
Oxidation: Tetrahydrothiophene is oxidized with hydrogen peroxide (H₂O₂) to form 1,1-dioxidotetrahydrothiophene (tetrahydrothiophene sulfone).
-
Amination: Selective introduction of an amine group at the 3-position via Hofmann degradation or nucleophilic substitution reactions .
Coupling Reaction
The final step involves reacting 3-(methylsulfonyl)benzenesulfonyl chloride with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond:
Spectroscopic Characterization
While experimental data for this specific compound is unavailable, analogous sulfonamides provide insights into expected spectral features:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Signals for aromatic protons (δ 7.5–8.5 ppm), methylsulfonyl group (δ 3.1 ppm), and tetrahydrothiophene ring protons (δ 2.5–4.0 ppm).
-
¹³C NMR: Resonances for sulfone carbons (δ 40–50 ppm) and aromatic carbons (δ 120–140 ppm) .
Infrared (IR) Spectroscopy
-
Strong absorption bands for sulfonyl groups (S=O stretching at 1150–1350 cm⁻¹) and N–H bending (1550–1650 cm⁻¹) .
Biological Activity and Applications
Sulfonamides are historically significant as antibacterial agents, but their applications have expanded to include enzyme inhibition (e.g., carbonic anhydrase, kinases) and anticancer activity . For N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(methylsulfonyl)benzenesulfonamide:
Pharmacokinetic Considerations
The methylsulfonyl group enhances metabolic stability, while the tetrahydrothiophene sulfone may improve solubility and bioavailability compared to non-oxidized analogs .
Computational and Structural Studies
Molecular docking studies of related sulfonamides reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume